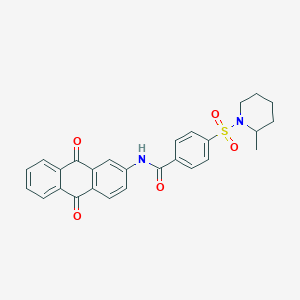

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (referred to as the "target compound") is a synthetic anthraquinone derivative characterized by a benzamide moiety linked to a 9,10-anthraquinone core. Initially identified as SSAA09E3 in antiviral research, this compound inhibits viral entry by suppressing the fusion of viral particles with host cells, specifically targeting the spike glycoprotein of coronaviruses . Its molecular formula is C₂₆H₂₂N₂O₅S, with a monoisotopic mass of 474.1249 g/mol .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S/c1-17-6-4-5-15-29(17)35(33,34)20-12-9-18(10-13-20)27(32)28-19-11-14-23-24(16-19)26(31)22-8-3-2-7-21(22)25(23)30/h2-3,7-14,16-17H,4-6,15H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFMTTKIBKHFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the anthracene moiety with dioxo groups and a sulfonamide linkage. The synthesis typically involves the reaction of 9,10-dioxoanthracene derivatives with sulfonamides under controlled conditions. Various methods such as spectroscopic techniques (NMR, IR, MS) are employed for characterization .

Chemical Formula

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 378.45 g/mol

Antimicrobial Activity

Research has indicated that compounds derived from anthracene exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of similar compounds, it was found that modifications to the anthracene structure could enhance efficacy against various bacterial strains .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| N-(9,10-dioxo...) | K. pneumoniae | 18 |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies have demonstrated that similar anthracene derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Study: Anticancer Activity

In vitro studies conducted on breast cancer cell lines (MCF-7) showed that N-(9,10-dioxo...) significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM.

The biological activity of this compound is hypothesized to be mediated through:

- Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells.

- Apoptotic Pathways Activation : The compound may activate caspases involved in programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s activity and physicochemical properties can be contextualized by comparing it to anthraquinone derivatives with analogous scaffolds or functional groups. Below is a detailed analysis:

Anthraquinone-Benzamide Derivatives

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): This positional isomer substitutes the anthraquinone at the 1-position instead of the 2-position. No explicit biological data are reported, but structural differences highlight the importance of substitution patterns .

- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-(1-piperidinylsulfonyl)benzamide (): This analog replaces the 2-methylpiperidine group with an unsubstituted piperidine.

Anthraquinone-Sulfonamide Derivatives

A series of N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl) benzenesulfonamides () were developed as phosphoglycerate mutase inhibitors. Key examples include:

- 4-Fluoro-N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)benzenesulfonamide (9f) :

Exhibited 98.7% purity and 62% yield. The electron-withdrawing fluorine atom may stabilize the sulfonamide group, but the absence of a piperidine-sulfonyl linkage limits its structural similarity to the target compound .

Anthraquinone-Amide Derivatives with Alternative Substituents

- N-(9,10-Dioxoanthracen-2-yl)cinnamamide (MQ4) and (E)-3-(3,4-dihydroxyphenyl)-N-(9,10-dioxoanthracen-2-yl)acrylamide (MQ3) ():

These compounds replace the benzamide-sulfonyl group with cinnamamide or acrylamide moieties. MQ3 and MQ4 showed high yields (93–94%) but were designed as glyoxalase-I inhibitors, indicating divergent biological targets. The rigid conjugated systems in these derivatives may reduce solubility compared to the target compound’s flexible sulfonyl-piperidine group .

Comparative Data Table

Key Research Findings

- Antiviral Specificity : The target compound’s 4-((2-methylpiperidin-1-yl)sulfonyl) group likely enhances binding to viral entry proteins, a feature absent in simpler benzamide analogs .

- Structural Flexibility: Compared to rigid anthraquinone-sulfonamides (), the target’s piperidine-sulfonyl linkage may improve solubility and bioavailability .

- Substituent Effects : The 2-methyl group on piperidine in the target compound could reduce metabolic degradation compared to unsubstituted piperidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.